Ethyl 4-chloro-8-iodoquinoline-3-carboxylate
CAS No.: 193975-33-6
Cat. No.: VC20940651
Molecular Formula: C12H9ClINO2
Molecular Weight: 361.56 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 193975-33-6 |
|---|---|
| Molecular Formula | C12H9ClINO2 |
| Molecular Weight | 361.56 g/mol |
| IUPAC Name | ethyl 4-chloro-8-iodoquinoline-3-carboxylate |
| Standard InChI | InChI=1S/C12H9ClINO2/c1-2-17-12(16)8-6-15-11-7(10(8)13)4-3-5-9(11)14/h3-6H,2H2,1H3 |
| Standard InChI Key | JVNZFPUXWUBKAW-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=CN=C2C(=C1Cl)C=CC=C2I |
| Canonical SMILES | CCOC(=O)C1=CN=C2C(=C1Cl)C=CC=C2I |
Introduction
Chemical Identity and Structure
Ethyl 4-chloro-8-iodoquinoline-3-carboxylate is characterized by its quinoline core structure with specific functional group substitutions. The compound contains a chlorine atom at position 4 and an iodine atom at position 8 of the quinoline ring system, with an ethyl carboxylate group at position 3. Table 1 presents the key identifying information for this compound.
Table 1: Chemical Identity of Ethyl 4-chloro-8-iodoquinoline-3-carboxylate
| Parameter | Information |
|---|---|
| CAS Number | 193975-33-6 |
| IUPAC Name | Ethyl 4-chloro-8-iodoquinoline-3-carboxylate |
| Molecular Formula | C₁₂H₉ClINO₂ |
| Molecular Weight | 361.56 g/mol |
| Standard InChI | InChI=1S/C12H9ClINO2/c1-2-17-12(16)8-6-15-11-7(10(8)13)4-3-5-9(11)14/h3-6H,2H2,1H3 |
| Standard InChIKey | JVNZFPUXWUBKAW-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=CN=C2C(=C1Cl)C=CC=C2I |
| PubChem Compound ID | 11792955 |
| The molecular structure features a bicyclic system with a benzene ring fused to a pyridine ring, forming the characteristic quinoline scaffold. The presence of both chlorine and iodine atoms provides interesting reactivity patterns that can be exploited in various synthetic transformations. |
Physical and Chemical Properties
Ethyl 4-chloro-8-iodoquinoline-3-carboxylate typically exists as a solid compound with specific physicochemical characteristics that influence its handling and applications in research settings.
Table 2: Physical and Chemical Properties
Applications and Research Value
Ethyl 4-chloro-8-iodoquinoline-3-carboxylate serves as an important building block in pharmaceutical research and drug discovery programs. The applications of this compound stem from both its structural features and the versatility it offers in chemical modifications.
Pharmaceutical Research
Quinoline derivatives broadly have demonstrated diverse pharmacological activities, making compounds like ethyl 4-chloro-8-iodoquinoline-3-carboxylate valuable in medicinal chemistry:
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The compound functions as a key intermediate in the synthesis of bioactive molecules with potential applications in drug development.
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Quinoline derivatives have shown significant anti-cancer, anti-bacterial, and anti-malarial properties, suggesting possible research directions for this compound.
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The presence of both chlorine and iodine atoms provides opportunities for selective functionalization, allowing for the creation of diverse chemical libraries for biological screening.
Synthetic Utility
The compound's reactivity profile makes it particularly useful in chemical synthesis:
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The 4-chloro position is susceptible to nucleophilic substitution, enabling the introduction of nitrogen, oxygen, or sulfur-containing groups.
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The 8-iodo substituent allows for transition metal-catalyzed cross-coupling reactions, providing access to aryl, alkynyl, or alkenyl derivatives.
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The ethyl carboxylate group can undergo various transformations, including hydrolysis, reduction, or amidation, further expanding the compound's synthetic utility.
| Parameter | Information |
|---|---|
| GHS Pictogram | GHS07 (Exclamation mark) |
| Signal Word | Warning |
| Hazard Statements | H302 - Harmful if swallowed H315 - Causes skin irritation H319 - Causes serious eye irritation H335 - May cause respiratory irritation |
| Precautionary Statements | P261 - Avoid breathing dust/fume/gas/mist/vapors/spray P280 - Wear protective gloves/protective clothing/eye protection/face protection P301+P312 - IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell P302+P352 - IF ON SKIN: Wash with plenty of water P305+P351+P338 - IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing |
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